5-Bromo-2,4-dimethylpyridine
Overview
Description
5-Bromo-2,4-dimethylpyridine is an organic compound with the molecular formula C7H8BrN It is a brominated derivative of 2,4-dimethylpyridine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring
Mechanism of Action
Mode of Action
5-Bromo-2,4-dimethylpyridine, like other pyridine derivatives, is likely to interact with its targets through a variety of chemical reactions. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s participation in sm coupling reactions suggests it could influence pathways involving carbon–carbon bond formation .
Result of Action
Given its potential involvement in sm coupling reactions, it could contribute to the formation of new carbon–carbon bonds, influencing the structure and function of various biomolecules .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-dimethylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with metal catalysts, facilitating the desired biochemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby altering signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, in Suzuki–Miyaura coupling reactions, it forms complexes with palladium catalysts, facilitating the transfer of organic groups between molecules . This binding interaction is crucial for the catalytic activity and efficiency of the reaction. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it has been observed that this compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific compartments such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. The activity of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2,4-dimethylpyridine involves the bromination of 2,4-dimethylpyridine. The reaction typically employs bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Another method involves the use of 2,5-dibromo-4-methylpyridine as a starting material. This compound undergoes a reaction with methylmagnesium bromide in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) in tetrahydrofuran. The reaction is conducted under an inert atmosphere at reflux temperature, followed by purification to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds or other coupled products.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5-Bromo-2,4-dimethylpyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: This compound has an amino group at the 2-position and a bromine atom at the 5-position.
5-Bromo-4,6-dimethylpyridin-2-amine: Similar to the above compound but with different functional groups.
5-Bromo-2,4-dichloropyridine: Contains two chlorine atoms in addition to the bromine atom.
Uniqueness
5-Bromo-2,4-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. Its selective bromination at the 5-position makes it a valuable intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-2,4-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUXUHXAIPROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539929 | |
Record name | 5-Bromo-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-92-9 | |
Record name | 5-Bromo-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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